
Betamethasone21-Valerate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Betamethasone 21-valerate (CAS: 2240-28-0; molecular formula: C₂₇H₃₇FO₆) is a synthetic corticosteroid derivative. Unlike its therapeutically active counterpart, betamethasone 17-valerate (CAS: 2152-44-5), the valerate ester group in this compound is positioned at the C21 carbon of the steroid backbone . This structural distinction renders it a degradation product or isomeric impurity of betamethasone 17-valerate, formed during thermal stress or hydrolysis in pharmaceutical formulations . Key properties include:
- Molecular weight: 476.59 g/mol
- Melting point: 219–221°C
- Solubility: Sparingly soluble in methanol, chloroform, and dioxane .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of betamethasone 21-valerate involves the esterification of betamethasone with valeric acid. The reaction typically occurs in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods: In industrial settings, the production of betamethasone 21-valerate follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and efficacy of the final product. High-performance liquid chromatography (HPLC) is often used to monitor the reaction and quantify impurities .
Chemical Reactions Analysis
Types of Reactions: Betamethasone 21-valerate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of betamethasone alcohol and other oxidized derivatives.
Hydrolysis: In the presence of water, betamethasone 21-valerate can hydrolyze to betamethasone and valeric acid.
Thermal Degradation: At elevated temperatures, betamethasone 21-valerate degrades into betamethasone alcohol and other by-products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis reaction.
Thermal Degradation: This typically occurs at temperatures above 100°C.
Major Products Formed:
- Betamethasone Alcohol
- Valeric Acid
- Other oxidized derivatives
Scientific Research Applications
Betamethasone 21-valerate is a corticosteroid used topically for its anti-inflammatory, immunosuppressive, and metabolic actions . It is the 21-valerate ester of betamethasone and works by binding to intracellular glucocorticoid receptors, modifying gene expression to reduce inflammation and autoimmune responses .
Pharmaceutical Applications
- Topical Corticosteroid: Betamethasone 21-valerate is typically used topically to treat inflammatory skin conditions .
- Combinational Therapy: It can be used with fusidic acid for treating inflammatory skin conditions with secondary infections .
Metabolism and Degradation
- Metabolism Process: In an artificial living skin equivalent (LSE), betamethasone 17-valerate converts to betamethasone 21-valerate, which is further converted to betamethasone . Skin homogenate accelerates the conversion of betamethasone 21-valerate to betamethasone, indicating the presence of esterase .
- Degradation Products: Thermal degradation of betamethasone-17-valerate results in betamethasone-21-valerate and betamethasone alcohol .
Stability and Isomerization
- Isomerization: Betamethasone valerate is prone to acid and base-catalyzed isomerization in aqueous and semi-solid formulations, leading to an acyl group migration from the C17 to the C21 position, forming betamethasone-21-valerate . Betamethasone-21-valerate has approximately 1/15th the potency of betamethasone-17-valerate .
- Formulation Stability: The stability of betamethasone valerate in pharmaceutical vehicles is a concern due to isomerization. The rate of isomerization is affected by factors such as pH and emulsifier concentration .
Case Studies and Research Findings
- Impurity Identification: In one study, an unknown impurity in betamethasone 17-valerate was identified as dexamethasone 17-valerate through LC-MS(n) techniques and hydrolytic stress studies . Dexamethasone 17-valerate converted to dexamethasone 21-valerate .
- Simultaneous Diffusion and Metabolism: Research using artificial living skin equivalent (LSE) showed that when betamethasone 21-valerate was applied, only betamethasone was detected in the receptor medium, which indicated metabolism by skin esterases .
Mechanism of Action
Betamethasone 21-valerate is often compared with other glucocorticoid esters such as:
- Betamethasone 17-valerate
- Betamethasone 17,21-dipropionate
- Betamethasone disodium phosphate
Uniqueness: Betamethasone 21-valerate is unique due to its specific esterification at the 21st position, which influences its pharmacokinetic properties and potency. Compared to betamethasone 17-valerate, it has a different lipophilicity profile, affecting its absorption and distribution in the skin .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Betamethasone 17-Valerate
- Ester position : C17 (therapeutically active form).
- Degradation : Undergoes thermal degradation to yield betamethasone 21-valerate and betamethasone alcohol via ester migration and hydrolysis .
- Regulatory status : Approved for anti-inflammatory use in creams/ointments; monitored for impurities like the 21-valerate isomer .
- Analytical differentiation : HPLC retention times (Rt) distinguish 17-valerate (active) from 21-valerate (impurity) .
Betamethasone Dipropionate
- Structure : Propionate esters at C17 and C21 (greater hydrophobicity than valerate derivatives) .
- Degradation : Produces betamethasone 17-propionate , 21-propionate , and betamethasone alcohol under thermal stress. Degradation kinetics are influenced by solvent dielectric constants and phosphate buffer ionic strength .
- Therapeutic use : Longer duration of action due to slower hydrolysis; used in psoriasis and eczema creams .
Betamethasone Alcohol (Free Alcohol Form)
- Structure: No ester groups; hydroxyl groups at C17 and C21.
- Origin : Final hydrolysis product of all betamethasone esters .
- Potency : Lower anti-inflammatory activity compared to esterified forms due to rapid systemic clearance .
Clobetasol Propionate
- Structure : C17 propionate and C21 chlorine substitution (higher potency than betamethasone derivatives).
- Degradation : Unlike betamethasone esters, clobetasol derivatives resist hydrolysis due to steric hindrance from the chlorine atom .
Key Research Findings and Data
Table 1: Structural and Functional Comparison
Degradation Kinetics
- Solvent effects : Lower dielectric constants (e.g., organic solvents) accelerate degradation of betamethasone esters due to increased ester group reactivity .
- Phosphate buffer : Higher ionic strength slows degradation by stabilizing the ester bond .
Analytical Methods
- HPLC : Used to quantify betamethasone 21-valerate in 17-valerate formulations (e.g., LOD ≤0.1%) .
- 19F-NMR: Distinguishes fluorinated corticosteroids like betamethasone from non-fluorinated analogs .
Regulatory and Quality Control Considerations
- USP-NF guidelines: Betamethasone 21-valerate is classified as "Related Compound A" in betamethasone 17-valerate monographs, with impurity limits recently increased from ≤0.3% to ≤0.5% .
- Stability testing : Forced degradation studies (heat, pH extremes) are mandated to assess ester migration risks in formulations .
Biological Activity
Betamethasone-21-valerate (BV21) is a synthetic glucocorticoid widely used for its anti-inflammatory and immunosuppressive properties. This article delves into its biological activity, stability, pharmacokinetics, and clinical applications, supported by data tables and research findings.
Overview of Betamethasone-21-Valerate
Betamethasone-21-valerate is an ester derivative of betamethasone, designed to enhance lipophilicity and skin penetration. It is primarily utilized in dermatological formulations to treat inflammatory skin conditions such as eczema and psoriasis. The compound's efficacy is attributed to its ability to modulate inflammatory responses through glucocorticoid receptor activation.
Lipophilicity and Stability
The lipophilicity of BV21 plays a crucial role in its biological activity. Studies have shown that BV21 exhibits greater lipophilicity compared to other betamethasone esters, which correlates with improved absorption and therapeutic effectiveness.
Table 1: Lipophilicity Parameters of Betamethasone Esters
Compound | logP (xlogP2) | logP (ChemDraw) | Stability (Days) |
---|---|---|---|
Betamethasone-17-valerate | 3.197 ± 0.605 | 4.438 ± 0.735 | 30 |
Betamethasone-21-valerate | 3.932 ± 0.507 | 5.709 ± 0.616 | 30 |
Betamethasone-17,21-dipropionate | 3.907 ± 0.489 | 5.688 ± 0.593 | 30 |
The table illustrates the comparative lipophilicity of various betamethasone esters, indicating that BV21 has the highest stability and lipophilicity, which enhances its therapeutic potential.
Betamethasone-21-valerate exerts its effects primarily through the following mechanisms:
- Glucocorticoid Receptor Activation : BV21 binds to glucocorticoid receptors in target tissues, modulating gene expression related to inflammation.
- Inhibition of Pro-inflammatory Cytokines : It reduces the production of cytokines such as IL-1, IL-6, and TNF-alpha, which are pivotal in inflammatory processes.
- Vasoconstriction : The compound induces vasoconstriction in dermal blood vessels, contributing to its anti-inflammatory effects.
Clinical Applications
BV21 is commonly formulated in creams and ointments for topical application. Its efficacy has been demonstrated in various clinical studies:
- Efficacy in Eczema Treatment : A study showed that BV21 significantly reduced symptoms in patients with moderate to severe eczema compared to placebo treatments .
- Psoriasis Management : Clinical trials indicate that BV21 is effective in managing psoriasis plaques, providing relief from itching and inflammation within days of application .
Pharmacokinetics
The pharmacokinetic profile of BV21 reveals important insights into its absorption and metabolism:
- Absorption : Approximately 12–14% of topically applied BV21 is absorbed systemically .
- Metabolism : Upon application, BV21 can undergo isomerization to betamethasone-17-valerate (BV17), which has different biological properties . The conversion rate is influenced by formulation factors such as pH and excipient concentration.
Table 2: Pharmacokinetic Data
Parameter | Value |
---|---|
Bioavailability | ~12–14% |
Peak Concentration (Tmax) | ~48 hours |
Half-life | ~8 days |
Case Studies
- Case Study on Efficacy : In a double-blind study involving patients with eczema, those treated with BV21 showed a significant reduction in the Eczema Area and Severity Index (EASI) score compared to those receiving a placebo .
- Stability Assessment : A formulation study demonstrated that optimizing excipient concentrations significantly reduced the isomerization rate of BV21, enhancing its stability over time .
Properties
Molecular Formula |
C27H37FO6 |
---|---|
Molecular Weight |
476.6 g/mol |
IUPAC Name |
[2-[(8S,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] pentanoate |
InChI |
InChI=1S/C27H37FO6/c1-5-6-7-23(32)34-15-22(31)27(33)16(2)12-20-19-9-8-17-13-18(29)10-11-24(17,3)26(19,28)21(30)14-25(20,27)4/h10-11,13,16,19-21,30,33H,5-9,12,14-15H2,1-4H3/t16-,19-,20-,21-,24-,25-,26?,27-/m0/s1 |
InChI Key |
FEROCCAEIIKMJT-YPDDTXEGSA-N |
Isomeric SMILES |
CCCCC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H](C3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)O |
Canonical SMILES |
CCCCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.